Increased Molecular Weight and Topological Polar Surface Area (tPSA) Relative to 3-Hydroxyisonicotinic Acid
3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid (MW 238.24 g/mol, tPSA ~96 Ų) exhibits a molecular weight increase of 99 Da and a tPSA expansion of approximately 20 Ų compared to its closest non-carbamoylated analog, 3-hydroxyisonicotinic acid (MW 139.11 g/mol, tPSA ~76 Ų) . This shift moves the compound from a fragment-like space (MW < 150, tPSA < 80) into a lead-like physicochemical window, which can reduce passive permeability while enhancing aqueous solubility via additional hydrogen-bond acceptors.
| Evidence Dimension | Molecular weight and topological polar surface area |
|---|---|
| Target Compound Data | MW 238.24 g/mol; calculated tPSA ~96 Ų |
| Comparator Or Baseline | 3-Hydroxyisonicotinic acid: MW 139.11 g/mol; calculated tPSA ~76 Ų |
| Quantified Difference | ΔMW = +99 Da; ΔtPSA ≈ +20 Ų (estimated from structure) |
| Conditions | Structure-based computation; tPSA estimated from SMILES using standard fragment contributions |
Why This Matters
The higher MW and tPSA of the target compound predict reduced passive membrane permeability compared to the 3-hydroxy analog, which is critical when selecting a building block for optimizing oral bioavailability or CNS penetration in medicinal chemistry campaigns.
